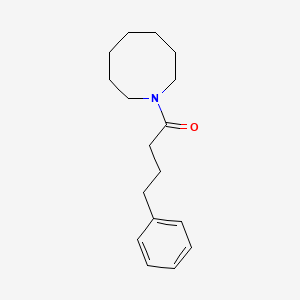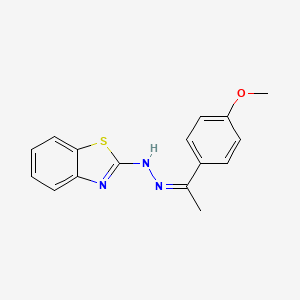![molecular formula C18H22N4O4 B5289645 methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5289645.png)
methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate, commonly known as MPPC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The chemical structure of MPPC is unique and complex, which has made its synthesis and characterization a challenging task.
作用機序
The mechanism of action of MPPC is not fully understood. However, it is believed that the compound exerts its effects by interacting with specific receptors in the body. MPPC has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, apoptosis, and neurotransmitter release. The binding of MPCC to the sigma-1 receptor is thought to modulate the activity of various signaling pathways, leading to its pharmacological effects.
Biochemical and Physiological Effects:
MPPC has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. The compound has also been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In addition, MPCC has been found to enhance the release of neurotransmitters, including dopamine and serotonin, leading to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of MPCC for lab experiments include its unique chemical structure, which makes it a potential candidate for drug discovery and medicinal chemistry. The compound has also shown promising results in various in vitro and in vivo studies, making it a valuable tool for scientific research. However, the limitations of MPCC include its complex synthesis method, which makes it difficult to obtain in large quantities. In addition, the compound's mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological effects.
将来の方向性
The potential future directions for MPCC include further studies to elucidate its mechanism of action, optimization of its pharmacological effects, and the development of more efficient synthesis methods. The compound's potential applications in drug discovery, medicinal chemistry, and neuropharmacology also warrant further investigation. Additionally, studies to evaluate the safety and toxicity of MPCC are necessary before its potential use as a therapeutic agent.
Conclusion:
In conclusion, MPCC is a novel chemical compound that has shown promising results in various scientific research applications. The compound's unique chemical structure, potential anti-cancer, anti-inflammatory, and analgesic effects, and its ability to modulate neurotransmitter release make it a valuable tool for scientific research. However, further studies are necessary to fully understand its mechanism of action and optimize its pharmacological effects.
合成法
The synthesis of MPPC involves a multi-step process that includes the reaction of 1-(4-methoxyphenyl)-4-piperidin-1-ylbutan-1-one with hydrazine hydrate, followed by the reaction with ethyl 2-chloroacetate and 1H-pyrazole-3-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
MPPC has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuropharmacology. MPPC has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also shown potential as an anti-inflammatory and analgesic agent, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
特性
IUPAC Name |
methyl 4-[[4-(4-methoxybenzoyl)piperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-25-15-5-3-13(4-6-15)17(23)22-9-7-21(8-10-22)12-14-11-19-20-16(14)18(24)26-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYISEUHSYWZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(NN=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5289563.png)

![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)

![4-{[3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5289593.png)

![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)
![ethyl 1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperidine-3-carboxylate](/img/structure/B5289606.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5289618.png)
![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)
![(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)
![4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
